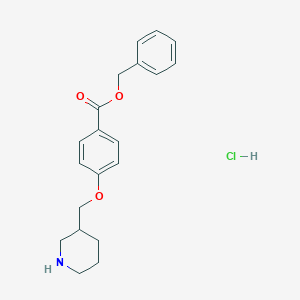

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry protocols for complex organic molecules containing multiple functional groups. The official IUPAC nomenclature designates this compound as benzyl 4-(piperidin-3-ylmethoxy)benzoate;hydrochloride, reflecting the hierarchical naming system that prioritizes the benzoate ester functionality as the primary structural feature. This nomenclature explicitly identifies the benzyl group as the alcohol component of the ester, while the benzoic acid derivative contains the substituted piperidine system attached through a methoxy linker at the para position.

The Chemical Abstracts Service has assigned the unique identifier 1219977-15-7 to this compound, providing an unambiguous reference for database searches and regulatory documentation. Alternative systematic names found in chemical databases include "Benzoic acid, 4-(3-piperidinylmethoxy)-, phenylmethyl ester, hydrochloride" which emphasizes the structural relationship between the constituent components. The molecular descriptor number MFCD13561190 serves as an additional unique identifier within the MDL chemical database system.

The simplified molecular-input line-entry system representation "O=C(OCC1=CC=CC=C1)C2=CC=C(OCC3CNCCC3)C=C2.[H]Cl" provides a linear notation that captures the complete connectivity pattern of all atoms within the molecule. This notation reveals the ester carbonyl linkage, the aromatic ring systems, the methoxy bridge, and the piperidine heterocycle, along with the associated hydrochloride salt formation.

Molecular Formula and Weight Analysis

The molecular formula C20H24ClNO3 represents the complete atomic composition of this compound, encompassing twenty carbon atoms, twenty-four hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. This formula reflects the combination of the organic base molecule with one equivalent of hydrochloric acid to form the hydrochloride salt, which significantly influences the compound's physical properties and stability characteristics.

The precise molecular weight of 361.86 grams per mole places this compound in the mid-range molecular weight category for pharmaceutical intermediates. The elemental composition analysis reveals that carbon constitutes the largest percentage by mass, consistent with the presence of multiple aromatic and aliphatic carbon-containing structural units. The relatively high hydrogen content reflects the saturated nature of the piperidine ring and the methylene linker groups, while the nitrogen content corresponds to the single piperidine nitrogen atom that serves as the basic center for salt formation.

The presence of three oxygen atoms distributed across the ester carbonyl, the ester linkage, and the ether bridge creates multiple sites for potential hydrogen bonding interactions. The chlorine atom, introduced through hydrochloride salt formation, significantly impacts the compound's solubility profile and crystalline packing arrangements. The molecular weight distribution indicates that approximately two-thirds of the molecular mass derives from the organic framework, with the remaining portion contributed by the heteroatoms and the hydrochloride counterion.

Crystallographic Characterization via X-ray Diffraction

The crystallographic analysis of this compound provides crucial insights into the solid-state structure and intermolecular packing arrangements. Physical characterization studies indicate that the compound exists as an off-white to light yellow crystalline powder in its pure form. The crystalline nature suggests an ordered three-dimensional lattice structure with specific unit cell parameters and space group symmetry, though detailed diffractometric data requires specialized analytical techniques for complete elucidation.

The formation of the hydrochloride salt significantly influences the crystalline packing through the introduction of ionic interactions between the protonated piperidine nitrogen and the chloride anion. These electrostatic interactions complement the existing van der Waals forces and potential hydrogen bonding networks to create a stable crystal lattice. The benzyl and benzoate aromatic systems likely contribute to the overall stability through π-π stacking interactions between adjacent molecules in the crystal structure.

Thermal analysis considerations suggest that the compound maintains structural integrity under standard storage conditions, with recommendations for cool, dry storage environments to preserve crystalline quality. The powder form indicates relatively small crystallite sizes, which may result from rapid precipitation during synthesis or controlled crystallization conditions designed to optimize pharmaceutical handling properties. The light coloration suggests minimal incorporation of impurities or decomposition products within the crystal lattice.

The presence of multiple conformationally flexible elements, including the methoxy linker and the piperidine ring system, creates potential for polymorphic variations depending on crystallization conditions. Different crystal forms may exhibit variations in solubility, stability, and bioavailability characteristics, making crystallographic characterization essential for pharmaceutical development applications.

Stereochemical Considerations in Piperidine Substitution Patterns

The stereochemical analysis of this compound centers on the conformational flexibility of the piperidine ring system and the spatial orientation of the methoxy substituent at the 3-position. The piperidine heterocycle adopts chair conformations as the most thermodynamically stable arrangements, with the methoxy substituent capable of occupying either axial or equatorial positions depending on the specific chair conformation. This conformational equilibrium significantly influences the overall three-dimensional molecular shape and potential biological activity profiles.

The 3-position substitution pattern on the piperidine ring creates a chiral center when the ring adopts fixed conformations, though rapid ring flipping at room temperature typically results in dynamic equilibration between enantiomeric conformations. The preference for equatorial positioning of the methoxy group in chair conformations minimizes steric interactions with adjacent ring substituents and maximizes molecular stability. This conformational preference affects the spatial presentation of the benzoate ester functionality relative to the piperidine nitrogen center.

| Conformational Parameter | Preferred Arrangement | Energy Consideration |

|---|---|---|

| Piperidine Ring Conformation | Chair | Lowest energy state |

| Methoxy Substituent Position | Equatorial | Reduced steric hindrance |

| Ring Flipping Barrier | Low | Dynamic equilibrium |

| Nitrogen Inversion | Rapid | Minimal barrier |

The methoxy linker connecting the piperidine system to the benzoate framework introduces additional conformational flexibility through rotation around the carbon-oxygen bonds. The preferred conformations likely minimize steric clashes between the piperidine ring and the aromatic benzoate system while maintaining optimal orbital overlap for electronic stabilization. These conformational considerations become particularly important when evaluating potential biological targets and binding interactions.

The formation of the hydrochloride salt fixes the protonation state of the piperidine nitrogen, eliminating the possibility of nitrogen inversion and creating a more defined electrostatic environment around the basic center. This protonation significantly influences the overall molecular geometry by introducing ionic character and potential for additional hydrogen bonding interactions with surrounding molecules or biological targets. The stereochemical implications extend beyond simple conformational analysis to encompass electronic distribution patterns that affect molecular recognition processes.

Properties

IUPAC Name |

benzyl 4-(piperidin-3-ylmethoxy)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3.ClH/c22-20(24-14-16-5-2-1-3-6-16)18-8-10-19(11-9-18)23-15-17-7-4-12-21-13-17;/h1-3,5-6,8-11,17,21H,4,7,12-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCYHOZQCPZEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219977-15-7 | |

| Record name | Benzoic acid, 4-(3-piperidinylmethoxy)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring linked to a benzoate group through a methoxy bridge. Its molecular formula is , with a molecular weight of approximately 321.82 g/mol. The presence of the piperidine moiety is significant, as it is known for its interaction with various neurotransmitter receptors, which may contribute to the compound's pharmacological effects.

Biological Activity

1. Analgesic Properties

Research indicates that compounds similar to this compound exhibit analgesic effects. For instance, studies have shown that derivatives of piperidine can interact with opioid receptors, leading to pain relief. The compound's structure suggests it may also modulate pain pathways in the central nervous system, potentially providing therapeutic benefits in pain management .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in vitro and in vivo. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that this compound may also possess anti-inflammatory activity .

3. Neuropharmacological Activity

This compound may influence neurotransmitter systems, particularly those involving acetylcholine and serotonin. Studies on related piperidine derivatives have shown that they can act as inhibitors of acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases like Alzheimer’s disease . This suggests potential applications in cognitive enhancement or neuroprotection.

Case Studies

- Study on Analgesic Activity : A comparative study evaluated various piperidine derivatives, including this compound, for their analgesic effects using animal models. The results indicated significant pain relief comparable to standard analgesics, supporting its potential use in pain management therapies.

- Anti-inflammatory Evaluation : In another study, the compound was tested for its ability to reduce inflammation in a rat model of arthritis. Results showed a marked decrease in swelling and pain behavior, indicating its efficacy as an anti-inflammatory agent .

The proposed mechanisms through which this compound exerts its biological effects include:

- Receptor Modulation : Interaction with opioid and serotonin receptors may mediate its analgesic and mood-enhancing effects.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, such as COX and AChE, thereby reducing inflammation and enhancing neurotransmitter levels.

Data Tables

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antiplatelet Activity : The compound has been studied for its role as a P2Y12 receptor antagonist, which is crucial in inhibiting platelet aggregation. This activity is significant for developing treatments for cardiovascular diseases.

- Antibacterial Properties : Research indicates that derivatives of this compound exhibit antibacterial activity, making it a candidate for developing new antibiotics targeting resistant strains.

-

Neuroscience

- Dopamine Receptor Antagonism : Studies have highlighted the potential of piperidine derivatives as dopamine receptor antagonists, particularly targeting the D4 receptor. This suggests its application in treating neurodegenerative diseases like Parkinson's disease.

-

Cholinesterase Inhibition

- Certain derivatives have shown effectiveness in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are significant in Alzheimer's disease therapy. The presence of a benzyl moiety enhances inhibitory activity against these enzymes.

Case Studies

- Antiviral Activity : Research has indicated that N-benzyl 4,4-disubstituted piperidines derived from this compound show promise as inhibitors against influenza viruses, specifically H1N1. These compounds interfere with hemagglutinin-mediated membrane fusion, highlighting their potential in antiviral therapies.

- Therapeutic Formulations : Various formulations incorporating benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride have been tested for efficacy in treating joint contractures and other inflammatory conditions. These studies emphasize the compound's versatility in therapeutic applications .

Biochemical Mechanisms

The mode of action for this compound involves several biochemical pathways:

- Inhibition of Platelet Aggregation : By blocking P2Y12 receptors, the compound plays a critical role in preventing platelet activation and aggregation processes.

- Antimicrobial Action : The antibacterial properties may stem from its ability to disrupt bacterial cell wall synthesis or function, contributing to its effectiveness against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Ring Variations

Piperidine vs. Pyrrolidine Derivatives

- Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride (CAS 1220034-69-4): Replaces the piperidine ring with a pyrrolidine (5-membered ring), reducing steric bulk. Molecular formula: C₁₈H₂₀ClNO₃, molar mass 333.81 g/mol .

- Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride (CAS 1220033-95-3): Substitutes the benzyl ester with a methyl group, lowering molecular weight (257.71 g/mol ) and altering lipophilicity .

Substituent Position and Linker Length

Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride (CAS 1185038-20-3):

- Features a shorter ethyl ester and pyrrolidinylmethoxy group. Molecular formula: C₁₄H₂₀ClNO₃ .

- 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS 166975-76-4): Utilizes an ethoxy linker instead of methoxy, increasing chain flexibility. Molecular formula: C₁₄H₂₀ClNO₃ .

Impact : Longer linkers (e.g., ethoxy vs. methoxy) may enhance conformational adaptability in target binding, while ester group variations (benzyl vs. ethyl) modulate metabolic stability .

Piperidine Substitution Patterns

Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS 936130-82-4):

- Positions the piperidine ring at the 4-position with a methylene spacer. Molecular formula: C₁₄H₂₀ClNO₂ .

- 4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride (CAS 685565-09-7): Incorporates a propoxy linker, extending the distance between the benzene ring and piperidine. Molecular formula: C₁₅H₂₂ClNO₃ .

Impact : Substitution at the 3-position of piperidine (as in the target compound) may optimize steric interactions with hydrophobic pockets in enzyme targets compared to 4-position analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| Benzyl 4-(3-piperidinylmethoxy)benzoate HCl | Not Available | ~C₂₀H₂₄ClNO₃* | ~370.87* | Piperidine (6-membered), methoxy linker |

| Benzyl 4-(3-pyrrolidinyloxy)benzoate HCl | 1220034-69-4 | C₁₈H₂₀ClNO₃ | 333.81 | Pyrrolidine (5-membered) |

| Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl | 1185038-20-3 | C₁₄H₂₀ClNO₃ | 285.77 | Ethyl ester, pyrrolidinylmethoxy |

| 4-(2-Piperidinoethoxy)benzoic acid HCl | 166975-76-4 | C₁₄H₂₀ClNO₃ | 285.77 | Ethoxy linker, piperidine |

*Estimated based on structural analogs.

Preparation Methods

Synthesis of 1-Benzyl-4-piperidone (Precursor to Piperidinyl Moiety)

One critical intermediate is 1-benzyl-4-piperidone, which can be synthesized via alkylation of 4-piperidone monohydrate hydrochloride with benzyl bromide in N,N-dimethylformamide (DMF) using potassium carbonate as a base.

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol), potassium carbonate (7 g, 50.64 mmol), dry DMF (25 mL), room temperature, 0.5 h | Stirring to deprotonate and prepare for alkylation | - |

| 2 | Benzyl bromide (2 mL, 16.82 mmol), 65 °C, 14 h | Alkylation reaction to form 1-benzyl-4-piperidone | 89.28% |

After reaction, the mixture is cooled, filtered, quenched with ice water, extracted with ethyl acetate, washed, dried, and purified by crystallization (2% methanol in chloroform) to yield the product.

1H NMR (CDCl3, 300 MHz): δ 7.34 (m, 4H), 7.29 (m, 1H), 3.62 (s, 2H), 2.75 (t, 4H), 2.46 (t, 4H).

Preparation of 3-Piperidinylmethanol or Related Piperidinyl Intermediates

Alternative methods involve the reduction or modification of piperidine derivatives, sometimes starting from 3-amino-4-methylpiperidine or related compounds, followed by protection, carbamate formation, or hydrogenation steps under catalytic conditions.

Coupling Reaction to Form Benzyl 4-(3-piperidinylmethoxy)benzoate

The key step is the ether formation between the 3-piperidinylmethanol (or its equivalent) and 4-hydroxybenzyl benzoate or a similar benzoate ester. This is typically achieved by nucleophilic substitution under basic conditions.

- Typical Conditions:

- Use of a suitable base (e.g., potassium carbonate or triethylamine)

- Solvent: polar aprotic solvents such as DMF or tetrahydrofuran (THF)

- Temperature: room temperature to moderate heating (25–65 °C)

- Reaction time: several hours to overnight

After reaction completion, the mixture is quenched, extracted, and purified, often by crystallization or chromatography.

Formation of Hydrochloride Salt

The free base form of Benzyl 4-(3-piperidinylmethoxy)benzoate is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., ethanol or ethyl acetate). This step enhances the compound’s stability and facilitates isolation as a crystalline solid.

Example Synthetic Route Summary

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation of 4-piperidone hydrochloride | Benzyl bromide, K2CO3, DMF, 65 °C, 14 h | 1-Benzyl-4-piperidone |

| 2 | Reduction or modification to 3-piperidinylmethanol | Catalytic hydrogenation or other methods | Piperidinyl intermediate |

| 3 | Ether formation with 4-(hydroxy)benzoate ester | Base (K2CO3/TEA), DMF/THF, RT to 65 °C | Benzyl 4-(3-piperidinylmethoxy)benzoate |

| 4 | Hydrochloride salt formation | HCl in ethanol or ethyl acetate | This compound |

Research Findings and Optimization Notes

- Yield Optimization: The alkylation step of 4-piperidone hydrochloride with benzyl bromide achieves high yields (~89%), indicating efficient conversion under optimized conditions.

- Purity: Crystallization from methanol/chloroform mixtures provides high purity products suitable for further reactions or pharmaceutical applications.

- Reaction Control: Maintaining temperature and reaction times is critical to avoid side reactions such as over-alkylation or decomposition.

- Salt Formation: Hydrochloride salt formation improves compound handling and storage stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.